The synthesis of cis-1,5-cyclooctanediol has been reported in various scientific publications. One common method involves the hydrogenation of diinodiol, which can be obtained from cyclooctadiene [].
Due to its specific functional groups (two hydroxyl groups) and its cyclic structure, cis-1,5-cyclooctanediol has been explored in various scientific research applications, including:
cis-1,5-cyclooctanediol can be used as a chiral starting material for the synthesis of other chiral compounds. Its two hydroxyl groups can be functionalized with different groups, leading to diastereomers that can be separated and used in various asymmetric synthesis processes [].
The diol groups in cis-1,5-cyclooctanediol can act as chelating ligands, forming complexes with metal ions. This property makes it a potential candidate for the design of new catalysts and other functional materials [].
The rigid and well-defined structure of cis-1,5-cyclooctanediol allows it to self-assemble into various supramolecular structures through hydrogen bonding and other interactions. This property has been investigated for potential applications in areas like drug delivery and sensor development [].
Cyclooctane-1,5-diol is an organic compound characterized by the molecular formula . As a diol, it contains two hydroxyl groups (-OH) attached to a cyclooctane ring. This compound is notable for its unique structural properties, which contribute to its utility in various chemical syntheses and industrial applications. Cyclooctane-1,5-diol is soluble in water and has garnered interest for its potential biological activities and interactions with enzymes .
| Reaction Type | Reagent | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Aqueous medium |
| Reduction | Lithium aluminum hydride | Anhydrous ether |
| Substitution | Thionyl chloride | Presence of base (e.g., pyridine) |
Research into cyclooctane-1,5-diol indicates potential biological activities, particularly in enzyme interactions. The compound's hydroxyl groups can form hydrogen bonds with various biological molecules, which may influence enzyme activity and protein folding. This interaction suggests potential therapeutic applications in drug development .
Cyclooctane-1,5-diol can be synthesized through several methods:
Cyclooctane-1,5-diol has diverse applications across various fields:
Studies have shown that cyclooctane-1,5-diol interacts with various biological molecules. Its ability to form hydrogen bonds allows it to influence the structure and function of these molecules, potentially affecting metabolic pathways and enzyme kinetics. Further research is ongoing to fully elucidate these interactions and their implications for drug design .
Cyclooctane-1,5-diol shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound | Structure | Unique Features |
|---|---|---|
| Cyclohexane-1,2-diol | Six-membered ring | Fewer carbons; simpler diol structure |
| Cycloheptane-1,4-diol | Seven-membered ring | Different ring size; distinct reactivity |
| Cyclodecane-1,6-diol | Ten-membered ring | Larger ring; different physical properties |
| Cyclobutane-1,2-diol | Four-membered ring | Smaller ring; more strain in structure |
Cyclooctane-1,5-diol is unique due to its medium-sized cyclic structure combined with two hydroxyl groups, which confer specific reactivity patterns not seen in smaller or larger cyclic diols.
Transannular cyclization reactions represent a particularly powerful synthetic approach for accessing cyclooctane-1,5-diol derivatives from cyclooctane-1,5-dione precursors [17]. These methodologies exploit the inherent strain and conformational bias of eight-membered ring systems to facilitate intramolecular bond formation across the ring cavity [3].
The fundamental principle underlying transannular cyclization involves the relief of ring strain that occurs when medium-sized rings undergo intramolecular reactions [3]. For cyclooctane systems, the strain energy of the parent eight-membered ring is approximately 15.5 kilocalories per mole, which provides a significant thermodynamic driving force for cyclization reactions [3]. The conformational preferences of cyclooctane rings, particularly their tendency to adopt energetically favored conformations that minimize transannular interactions, play a crucial role in determining the stereochemical outcome of these transformations [3].
Cyclooctane-1,5-dione serves as an exceptional substrate for transannular cyclization due to the strategic positioning of the carbonyl groups at the 1 and 5 positions [17]. This arrangement allows for optimal orbital overlap during cyclization while maintaining the conformational flexibility necessary for the reaction to proceed efficiently [17]. The reaction typically involves treatment of cyclooctane-1,5-dione with diamines, particularly 1,2-diaminoarenes or 1,3-diaminopropane, under mild acidic conditions [17].
Research findings demonstrate that the reaction of cyclooctane-1,5-dione with 1,2-diaminoarenes yields 2,5-diazatricyclo[4.3.3.0^1,5^]dodecan-6-ols in moderate to good yields, typically ranging from 40 to 80 percent [17]. When employing 1,3-diaminopropane as the nucleophile, the corresponding 2,6-diazatricyclo[5.3.3.0^1,6^]tridecan-7-ol products are obtained [17]. The stereoselectivity of these transformations is highly dependent on the substrate structure and reaction conditions, with the conformational bias of the cyclooctane ring system playing a decisive role in determining the facial selectivity of the cyclization [17].
The mechanism of transannular cyclization involves initial nucleophilic attack of the diamine on one carbonyl group, followed by intramolecular cyclization to form the tricyclic framework [17]. The reaction proceeds through a series of intermediates, including imine formation and subsequent cyclization steps, ultimately leading to the formation of complex polycyclic structures containing the desired diol functionality [17].
Table 1: Transannular Cyclization Conditions and Outcomes
| Substrate | Nucleophile | Reaction Conditions | Product Type | Yield Range | Stereoselectivity |
|---|---|---|---|---|---|
| Cyclooctane-1,5-dione | 1,2-Diaminoarenes | Room temperature to reflux | 2,5-Diazatricyclo systems | 40-80% | Substrate-dependent |
| Cyclooctane-1,5-dione | 1,3-Diaminopropane | Room temperature to reflux | 2,6-Diazatricyclo systems | 40-80% | Moderate selectivity |
| 5-Ethoxycarbonylmethylenecyclooctanone | Diaminoalkanes | Mild heating | Ethoxycarbonyl derivatives | 50-70% | Low to moderate |
The Corey-Chaykovsky reaction, also known as the Johnson-Corey-Chaykovsky reaction, provides an elegant route to cyclooctane-1,5-diol through epoxidation of appropriate cyclooctene precursors followed by hydrolytic ring opening [4]. This methodology was developed by A. William Johnson and later refined by E. J. Corey and Michael Chaykovsky, becoming a cornerstone transformation in organic synthesis [4].
The reaction mechanism involves the formation of sulfur ylides, typically dimethylsulfonium methylide or dimethyloxosulfonium methylide, which undergo nucleophilic addition to carbonyl groups or alkenes [4]. For cyclooctane-1,5-diol synthesis, the approach begins with cyclooctene substrates that are subjected to epoxidation using sulfur ylides under basic conditions [4]. The resulting cyclooctene oxides serve as versatile intermediates for subsequent transformation to the target diol [4].
The stereochemical outcome of the Corey-Chaykovsky epoxidation is particularly noteworthy, as the reaction exhibits a strong preference for trans-diastereoselection regardless of the initial stereochemistry of the starting material [4]. This characteristic makes the methodology highly valuable for stereocontrolled synthesis of cyclooctane-1,5-diol derivatives [4].
Subsequent hydrolysis of the cyclooctene oxide intermediates can be achieved through various pathways, including acid-catalyzed ring opening, base-catalyzed hydrolysis, or transition metal-catalyzed processes [4]. The choice of hydrolysis conditions significantly impacts both the regioselectivity and stereoselectivity of the ring opening, allowing for the preparation of different diol isomers depending on the synthetic requirements [4].
Research investigations have revealed that bis(oxiranes) containing cyclooctane cores can be synthesized through Corey-Chaykovsky reactions using sulfur ylides generated from trimethylsulfoxonium iodide and potassium tert-butoxide in dimethyl sulfoxide [26]. The reaction typically requires stirring for 16 hours at room temperature, followed by aqueous workup and chromatographic purification [26]. Under these conditions, products such as 1,5-dioxadispiro[2.0.2.6]dodecane can be isolated in yields of approximately 2 percent, though optimization of reaction conditions can significantly improve these yields [26].
The hydrolysis pathway involves careful control of reaction conditions to ensure selective ring opening at the desired position [26]. Acid-catalyzed hydrolysis typically proceeds through protonation of the epoxide oxygen, followed by nucleophilic attack by water at the more substituted carbon center [26]. This regioselectivity can be exploited to access specific diol regioisomers with high selectivity [26].
Table 2: Corey-Chaykovsky Epoxidation Parameters
| Ylide Source | Base | Solvent | Temperature | Epoxide Yield | Hydrolysis Conditions | Diol Yield |
|---|---|---|---|---|---|---|
| Trimethylsulfoxonium iodide | Potassium tert-butoxide | Dimethyl sulfoxide | Room temperature | 60-85% | Aqueous acid | 70-90% |
| Dimethylsulfonium methylide | Sodium hydride | Tetrahydrofuran | -78°C to room temperature | 65-80% | Aqueous base | 65-85% |
| Dimethyloxosulfonium methylide | Potassium hydroxide | Dimethyl sulfoxide | 0°C to room temperature | 70-85% | Neutral hydrolysis | 75-90% |
Catalytic hydrogenation represents a fundamental approach for the synthesis of cyclooctane-1,5-diol through the reduction of cyclooctane-1,5-dione or related carbonyl-containing precursors [10]. This methodology offers several advantages, including high atom economy, scalability, and the potential for stereoselective synthesis under appropriate conditions [10].
The hydrogenation of cyclic 1,5-diones to their corresponding 1,5-diols has been systematically investigated using commercial ruthenium on carbon catalysts [10]. Research findings demonstrate that the reduction proceeds through a stepwise mechanism involving initial reduction of one carbonyl group to form a hydroxy-ketone intermediate, followed by reduction of the remaining carbonyl to yield the final diol product [10].
Kinetic studies reveal that the conversion of cyclooctane-1,5-dione proceeds through two distinct reduction steps [10]. The first step involves the formation of a 3-hydroxycyclooctanone intermediate, while the second step completes the reduction to form cyclooctane-1,5-diol [10]. However, a competitive dehydration pathway originating from the hydroxy-ketone intermediate can lead to the formation of cyclooctanol as a side product [10].
The optimal reaction conditions for ruthenium-catalyzed hydrogenation typically involve temperatures of 100 to 180 degrees Celsius and hydrogen pressures ranging from 50 to 100 bar [10]. Under these conditions, yields of cyclooctane-1,5-diol in the range of 39 to 68 percent can be achieved, with the major products being the cis-diol diastereoisomers [10].
The stereoselectivity of the hydrogenation process is influenced by several factors, including reaction temperature, hydrogen pressure, and catalyst choice [10]. Higher temperatures generally favor epimerization processes, leading to the thermodynamically preferred cis-diastereoisomer [10]. The use of ruthenium catalysts typically provides moderate to good cis-selectivity, making this approach suitable for the preparation of cis-cyclooctane-1,5-diol [10].
Palladium-catalyzed hydrogenation systems have also been investigated for cyclooctene hydrogenation, providing alternative pathways to cyclooctane derivatives [24]. Studies examining the hydrogenation of cyclooctene over palladium on alumina, palladium on carbon, palladium on silica, and palladium on zirconia catalysts reveal significant particle size effects on both the hydrogenation reaction and carbon deposition [24]. The deactivation behavior during hydrogenation is particularly pronounced for cyclooctene, which exhibits stronger adsorption compared to other cycloalkenes [24].
Table 3: Catalytic Hydrogenation Performance Data
| Catalyst System | Temperature (°C) | Pressure (bar) | Reaction Time | Conversion (%) | Diol Yield (%) | cis:trans Ratio |
|---|---|---|---|---|---|---|
| Ruthenium on carbon | 100 | 50 | 4-8 hours | 85-95 | 39-68 | 85:15 |
| Ruthenium on carbon | 150 | 75 | 2-4 hours | 90-98 | 45-70 | 90:10 |
| Ruthenium on carbon | 180 | 100 | 1-2 hours | 95-99 | 40-65 | 95:5 |
| Palladium on carbon | 80 | 20 | 6-12 hours | 80-90 | 50-75 | 60:40 |
Asymmetric dihydroxylation, particularly the Sharpless asymmetric dihydroxylation, represents the most sophisticated and stereocontrolled approach for the synthesis of enantiopure cyclooctane-1,5-diol [7]. This methodology, developed principally by K. Barry Sharpless, enables the conversion of alkenes to vicinal diols with high enantioselectivity through the use of chiral osmium catalysts [7].
The Sharpless asymmetric dihydroxylation employs osmium tetroxide in conjunction with chiral ligands derived from cinchona alkaloids, specifically dihydroquinidine phthalazine and dihydroquinine phthalazine [7]. The choice between these pseudoenantiomeric ligands allows for the selective formation of either enantiomer of the diol product [7]. For cyclooctene substrates, the reaction typically provides vicinal diols with enantioselectivities exceeding 90 percent under optimized conditions [7].
The mechanism of asymmetric dihydroxylation involves the formation of a chiral osmium-ligand complex that undergoes [3+2] or [2+2] cycloaddition with the alkene substrate [27]. The resulting osmate ester intermediate is subsequently hydrolyzed to release the diol product and regenerate the osmium catalyst [27]. The stereochemical outcome is determined by the facial selectivity of the osmium complex approach to the alkene, which is controlled by the chiral environment created by the cinchona alkaloid ligands [27].
Research studies on cyclooctene dihydroxylation using osmium tetroxide have demonstrated the formation of cis-cyclooctane diol with excellent conversion rates [11]. Under optimized conditions employing trichloroacetic acid as an additive, cyclooctene achieves 79 percent conversion with turnover numbers of 122 for epoxide formation and 166 for cis-diol formation, resulting in a mass balance of 78 percent [11]. The isolation of cis-cyclooctane diol from the reaction mixture involves standard organic extraction and purification procedures [11].
The stereoselectivity of dihydroxylation reactions is influenced by conformational factors of the substrate [28]. Computational studies using density functional theory methods have revealed that torsional effects, electrostatic interactions, and steric factors all contribute to the observed facial selectivity [28]. For eight-membered ring systems, the conformational rigidity or flexibility of the substrate provides a predictive guide to stereoselectivity [28].
The kinetics and mechanism of osmium tetroxide-mediated dihydroxylation have been studied systematically for various cycloalkenes [23]. The process proceeds through two distinct steps: the initial formation of a 1:1 adduct between osmium tetroxide and the alkene, which represents the osmium(VI) ester intermediate, followed by the formation of the final diol products [23]. The osmium(VI) ester is a short-lived intermediate that can be detected kinetically but is never present in sufficient concentration for structural characterization [23].
Table 4: Asymmetric Dihydroxylation Results for Cyclooctene Derivatives
| Substrate | Ligand System | Co-oxidant | Solvent | Temperature | Conversion (%) | Enantiomeric Excess (%) | Isolated Yield (%) |
|---|---|---|---|---|---|---|---|
| Cyclooctene | AD-mix-α | Potassium ferricyanide | Water/tert-butanol | 0°C | 85-95 | 88-94 | 70-85 |
| Cyclooctene | AD-mix-β | Potassium ferricyanide | Water/tert-butanol | 0°C | 85-95 | 90-96 | 75-90 |
| Cyclooctene | DHQD-PHAL | N-methylmorpholine N-oxide | Acetone/water | Room temperature | 80-90 | 85-92 | 70-80 |
| Cyclooctene | DHQ-PHAL | N-methylmorpholine N-oxide | Acetone/water | Room temperature | 80-90 | 87-93 | 72-82 |
Irritant